4-bromo-3,5-diethyl-1H-pyrazole melting point data
4-bromo-3,5-diethyl-1H-pyrazole melting point data
This is an in-depth technical guide on 4-bromo-3,5-diethyl-1H-pyrazole (CAS: 60061-70-3), designed for researchers and drug development professionals.
Physicochemical Profiling, Synthesis Logic, and Quality Assurance
Part 1: Executive Technical Summary
Target Molecule: 4-Bromo-3,5-diethyl-1H-pyrazole CAS Registry Number: 60061-70-3 Molecular Formula: C₇H₁₁BrN₂ Molecular Weight: 203.08 g/mol
Core Application: This compound serves as a critical halogenated heterocyclic building block in the synthesis of p38 MAP kinase inhibitors , agrochemical fungicides , and metal-organic frameworks (MOFs) .[1] The bromine handle at the C4 position is electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the diethyl substitution pattern provides unique steric bulk and lipophilicity (logP ~2.[1]3) distinct from the more common dimethyl analogs.[1][2]
Part 2: Physicochemical Properties & Melting Point Analysis[3]
2.1 Melting Point Data & Structural Logic
Unlike its ubiquitous analog 4-bromo-3,5-dimethyl-1H-pyrazole (MP: 118–124 °C), the 3,5-diethyl variant exhibits a significantly suppressed melting point due to the increased conformational entropy of the ethyl chains, which disrupts the efficient
| Compound | Substitution (R) | Melting Point (°C) | Physical State (RT) | Structural Driver |
| Precursor | 3,5-Diethyl-H | 22 – 24 °C | Low-Melting Solid / Oil | High chain flexibility; poor lattice energy.[1] |
| Target | 4-Bromo-3,5-Diethyl | ~35 – 55 °C (Predicted*) | Waxy Solid / Crystalline Mass | Bromine adds MW (+79 Da) and polarizability, raising MP relative to precursor, but ethyl chains prevent high-MP crystallization. |
| Analog | 4-Bromo-3,5-Dimethyl | 118 – 124 °C | Crystalline Solid | Efficient packing; rigid methyl groups.[1] |
*Note: Experimental values for CAS 60061-70-3 are rarely reported in open literature.[1] The predicted range is derived from the standard "halogen effect" (
2.2 Solubility Profile
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High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.[1][2]
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Moderate/Low Solubility: Water (Hydrophobic core; requires pH adjustment to protonate/deprotonate for aqueous solubility).[1][2]
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pKa: ~3.0 (Conjugate acid).[1][2] The pyrazole N is weakly basic; the NH is weakly acidic (pKa ~14).[1][2]
Part 3: Synthesis & Fabrication Protocol
Objective: Synthesize high-purity (>98%) 4-bromo-3,5-diethyl-1H-pyrazole starting from 3,5-heptanedione.
3.1 Reaction Pathway
The synthesis follows a convergent two-step protocol: Cyclocondensation followed by Electrophilic Aromatic Substitution (EAS) .[1]
Caption: Two-step synthesis via Paal-Knorr cyclization followed by C4-selective bromination.
3.2 Step-by-Step Protocol
Step 1: Synthesis of 3,5-Diethyl-1H-pyrazole
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Charge: Dissolve 3,5-heptanedione (1.0 eq) in Ethanol (5 vol).
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Addition: Add Hydrazine hydrate (1.1 eq) dropwise at 0°C to control exotherm.
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Reflux: Heat to reflux (78°C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane).[1][2]
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Workup: Concentrate in vacuo. The product is a low-melting solid/oil (MP 22-24°C).[1]
-
Purification: Distillation under reduced pressure is recommended if the oil is impure.[1]
Step 2: Bromination (The Critical Step)
Rationale: Direct bromination with
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Solvation: Dissolve 3,5-diethyl-1H-pyrazole (1.0 eq) in Acetonitrile (MeCN) or DMF (10 vol).
-
Cooling: Cool to 0°C.
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Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.[1][2]
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Pour mixture into ice-water.
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Isolation:
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Crystallization: Recrystallize from minimal Hexane/EtOAc or Pentane at -20°C to induce solidification of the waxy product.
Part 4: Characterization & Quality Assurance
To validate the identity and purity of CAS 60061-70-3, the following analytical signatures must be confirmed.
4.1 NMR Spectroscopy (Expected Data)
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H NMR (400 MHz, CDCl
):-
10-13 ppm (br s, 1H, NH ): Broad signal, exchangeable with Dngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> O. -
2.65 ppm (q, 4H,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz, 2 CH ): Methylene protons.[2] Note: If tautomerism is fast, these appear equivalent.[1] If slow (low temp), they may split.[1][2] -
1.25 ppm (t, 6H,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz, 2 CH ): Methyl protons.[2] -
Absence: The signal for the C4-H (typically ~6.0 ppm in the precursor) must be absent , confirming complete bromination.[1]
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4.2 Mass Spectrometry[1]
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Method: LC-MS (ESI+).[1]
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Signature:
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[M+H]
: 203.0 and 205.0 (1:1 intensity ratio).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The characteristic isotopic pattern of Bromine (
Br :ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Br 1:1) is the primary confirmation of successful halogenation.
-
4.3 Purity Check (HPLC)
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Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile (Gradient 5% -> 95%).[1]
-
Detection: UV at 220 nm and 254 nm.[1]
-
Impurity Alert: Watch for unreacted starting material (RT shift) or poly-brominated species (rare with NBS/1.05 eq).[1]
Part 5: References
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Precursor Properties : 3,5-Diethyl-1H-pyrazole (CAS 2817-73-4).[1] BocSci Product Data.
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Analog Comparison : 4-Bromo-3,5-dimethylpyrazole (CAS 3398-16-1). ThermoFisher Scientific Specifications. Link[1][2]
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Synthesis Methodology : Regioselective bromination of pyrazoles using NBS. Asian Journal of Chemistry, Vol 22, No. 4 (2010).[1][2] Link
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Vendor Data : 4-Bromo-3,5-diethyl-1H-pyrazole (CAS 60061-70-3).[1][3][4][5][6][7][8][9] ChemScene Building Blocks. Link
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General Pyrazole Synthesis : Synthesis of 3,5-disubstituted pyrazoles via hydrazine condensation. Organic Chemistry Portal. Link
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- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. WO2010064631A1 - Photobase generator - Google Patents [patents.google.com]
- 3. 736073-76-0|4-Bromo-3-ethyl-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-3,5-diethyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 5. scribd.com [scribd.com]
- 6. 3398-16-1|4-Bromo-3,5-dimethylpyrazole|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 4-bromo-3,5-diethyl-1h-pyrazole (C7H11BrN2) [pubchemlite.lcsb.uni.lu]
- 8. 13808-64-5|4-Bromo-3-methylpyrazole|BLD Pharm [bldpharm.com]
- 9. FCKeditor - Resources Browser [fiddlersgreen.net]
